molecular formula C16H15ClN2O4 B2412291 Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate CAS No. 477889-66-0

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate

Cat. No.: B2412291
CAS No.: 477889-66-0
M. Wt: 334.76
InChI Key: IQTFJVWBBYQGMG-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate is a complex organic compound with a molecular formula of C16H15ClN2O4. This compound is known for its unique chemical structure, which includes a methoxybenzenecarboxylate group and a chloroanilino group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with methyl 4-amino-2-methoxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • 4-Chloroaniline
  • Methyl 4-{[(4-bromoanilino)carbonyl]amino}-2-methoxybenzenecarboxylate

Uniqueness

Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate is unique due to the presence of both a chloroanilino group and a methoxybenzenecarboxylate group. This combination of functional groups imparts distinctive chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)carbamoylamino]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-14-9-12(7-8-13(14)15(20)23-2)19-16(21)18-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFJVWBBYQGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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